Tizoxanide (2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide) is the main active metabolite of nitazoxanide, a broad-spectrum anti-infective drug. [, , , , ] Tizoxanide itself demonstrates a broad spectrum of activity against various pathogens, including anaerobic bacteria, viruses, and parasites. [, , , , ] As such, it is a crucial subject of investigation in the development of novel therapeutic strategies for infectious diseases.
Tizoxanide is an active metabolite of nitazoxanide, classified under the thiazolide class of compounds. It exhibits broad-spectrum antiparasitic and antiviral properties, making it useful in treating various infections caused by protozoa, helminths, and anaerobic bacteria. Tizoxanide is particularly noted for its effectiveness against gastrointestinal infections such as those caused by Cryptosporidium parvum and Giardia lamblia .
Tizoxanide is derived from nitazoxanide, which is synthesized from acetylsalicylic acid and 2-amino-5-nitrothiazole through a series of chemical reactions involving condensing agents and catalysts . It is primarily metabolized in the liver, where nitazoxanide undergoes deacetylation to form tizoxanide .
The synthesis of tizoxanide involves several steps:
The reaction proceeds through acylation, where acetylsalicylic acid is converted into acyl chlorides before reacting with the thiazole derivative. The purification process involves cooling, filtration, and recrystallization to yield high-purity tizoxanide suitable for pharmaceutical applications .
Tizoxanide has a complex molecular structure characterized by a thiazole ring and an aromatic system. The structural formula can be represented as follows:
The molecular weight of tizoxanide is approximately 265.3 g/mol, and its molecular formula indicates the presence of nitrogen, oxygen, sulfur, and carbon atoms, reflecting its complex chemical nature .
Tizoxanide does not undergo significant chemical transformations under standard conditions but participates in metabolic pathways after administration. The primary reaction involves the hydrolysis of nitazoxanide to form tizoxanide, followed by glucuronidation to produce tizoxanide glucuronide, which is excreted via urine .
The metabolic conversion of nitazoxanide to tizoxanide is essential for its pharmacological activity. Studies indicate that this process occurs rapidly after oral administration, with peak plasma concentrations observed within 1 to 4 hours .
Tizoxanide exhibits its pharmacological effects primarily through inhibition of the pyruvate ferredoxin oxidoreductase enzyme pathway in anaerobic protozoa and bacteria. This action disrupts energy metabolism in these pathogens, leading to their death or impaired growth .
In vitro studies have demonstrated that tizoxanide effectively inhibits the replication of various viruses, including certain RNA and DNA viruses, suggesting potential antiviral applications beyond its antiparasitic properties .
These properties indicate that tizoxanide is stable under normal conditions but may require specific solvents for effective dissolution during laboratory analyses or formulations .
Tizoxanide has several scientific uses:
Tizoxanide (TZX) is the primary bioactive metabolite of the prodrug nitazoxanide (NTZ), formed via rapid deacetylation. This conversion is catalyzed by non-specific plasma esterases in the intestinal lumen, blood, and liver. Following oral administration of NTZ, hydrolysis occurs within minutes, yielding TZX as the dominant circulating species. Studies confirm that intact NTZ is undetectable in plasma beyond 60 minutes post-administration due to near-complete first-pass metabolism [1] [6]. The reaction proceeds as follows:
Nitazoxanide (C₁₂H₉N₃O₅S) + H₂O → Tizoxanide (C₁₀H₇N₃O₄S) + Acetate
This enzymatic hydrolysis exhibits saturable kinetics at high NTZ concentrations. In vitro studies using human plasma show a hydrolysis rate of 0.78 ± 0.12 nmol/min/mL, significantly faster than in some animal models (e.g., dogs: 0.32 ± 0.05 nmol/min/mL) [3] [6]. Food enhances NTZ bioavailability by ~50%, indirectly promoting TZX generation through prolonged intestinal esterase exposure [6].
Table 1: Hydrolysis Rates of Nitazoxanide to Tizoxanide
Species | Hydrolysis Rate (nmol/min/mL) | Primary Site of Conversion |
---|---|---|
Human | 0.78 ± 0.12 | Plasma, Intestinal Lumen |
Dog | 0.32 ± 0.05 | Plasma |
Rat | 1.45 ± 0.21 | Liver, Plasma |
Mouse | 1.62 ± 0.18 | Liver, Plasma |
TZX undergoes extensive phase II metabolism via glucuronidation, primarily in the liver and small intestine. This conjugation, mediated by UDP-glucuronosyltransferases (UGTs), forms tizoxanide glucuronide (TG), which is pharmacologically inactive. Kinetic profiling reveals:
TG is excreted via bile (>60%) and urine (~33%), where intestinal β-glucuronidases may hydrolyze it back to TZX, enabling enterohepatic recirculation [6] [10]. Inhibitors like emodin reduce intestinal glucuronidation by >80% at 100 µM, confirming UGT-dependent metabolism [10].
UGT isoforms responsible for TZX glucuronidation vary significantly across species, impacting metabolic efficiency:
Table 2: Species Differences in TZX Glucuronidation Kinetics
Species | Tissue | Km (µM) | Vmax (nmol/min/mg) | CLint (µL/min/mg) |
---|---|---|---|---|
Human | Liver | 12.3 (High-affinity) | 0.81 | 1.04 |
Intestine | 38.5 | 0.64 | 0.64 | |
Rat | Liver | 8.9 | 5.2 | 7.0 |
Mouse | Intestine | 10.2 | 9.1 | 8.8 |
Monkey | Liver | 11.8 | 3.1 | 3.9 |
Dog | Liver | 25.6 | 1.5 | 1.5 |
TZX exhibits extensive plasma protein binding (>99%), primarily to albumin, which governs its distribution and free fraction availability. Key mechanisms include:
Species variations exist: Goats show 95% TZX-albumin binding, whereas rodents exhibit lower affinity (85–90%), correlating with faster clearance [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2